molecular formula C19H19BrN4OS B303562 3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303562
M. Wt: 431.4 g/mol
InChI Key: MNOKJXWOJNOMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of ion channels and receptors in the nervous system. Specifically, this compound has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have shown that this compound has potent analgesic and anticonvulsant effects. This compound has also been shown to modulate the activity of ion channels and receptors in the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is that it has shown potent anti-inflammatory, analgesic, and anticonvulsant effects. This compound is also easy to synthesize and has a high yield and purity. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on 3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One possible direction is to further investigate the mechanism of action of this compound. This will help to elucidate the molecular targets of this compound and may lead to the development of more potent and selective analogs. Another direction is to explore the potential of this compound for the treatment of other neurological disorders, such as epilepsy and neuropathic pain. Finally, future research could focus on optimizing the synthesis of this compound to improve its yield and purity.
In conclusion, 3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel compound that has shown promising results in scientific research applications. This compound has potent anti-inflammatory, analgesic, and anticonvulsant effects and has a unique mechanism of action. Further research is needed to fully understand the molecular targets of this compound and to explore its potential for the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves a multi-step process. The starting material for the synthesis is 5-bromopyridin-2-amine, which is reacted with cyclooctanone to form the key intermediate. This intermediate is then reacted with thioacetic acid to yield the final product. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in scientific research applications. This compound has been tested for its anti-inflammatory, analgesic, and anticonvulsant properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have shown that this compound has potent analgesic and anticonvulsant effects.

properties

Product Name

3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C19H19BrN4OS

Molecular Weight

431.4 g/mol

IUPAC Name

6-amino-N-(5-bromopyridin-2-yl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C19H19BrN4OS/c20-12-7-8-15(22-10-12)24-18(25)17-16(21)13-9-11-5-3-1-2-4-6-14(11)23-19(13)26-17/h7-10H,1-6,21H2,(H,22,24,25)

InChI Key

MNOKJXWOJNOMNS-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)NC4=NC=C(C=C4)Br)N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=NC=C(C=C4)Br)N

Origin of Product

United States

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